Silver bromide

概要

説明

Silver bromide is a pale-yellow, water-insoluble salt with the chemical formula AgBr. It is well-known for its exceptional sensitivity to light, a property that has made it a cornerstone in the development of photographic materials. This compound can be found naturally as the mineral bromargyrite and is widely used in photographic films .

準備方法

Synthetic Routes and Reaction Conditions: Silver bromide is typically prepared by the reaction of silver nitrate with an alkali bromide, such as potassium bromide:

AgNO3(aq)+KBr(aq)→AgBr(s)+KNO3(aq)

This reaction results in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by forming an emulsion of silver halide crystals in gelatin, which is then coated onto a film or other support. The crystals are formed by precipitation in a controlled environment to produce small, uniform crystals .

化学反応の分析

Types of Reactions: Silver bromide undergoes various chemical reactions, including:

Photochemical Decomposition: When exposed to light, this compound decomposes to form metallic silver and bromine.

Complex Formation: this compound reacts with liquid ammonia to form ammine complexes such as Ag(NH₃)₂Br.

Common Reagents and Conditions:

Ammonia: Used to form ammine complexes.

Light: Triggers photochemical decomposition.

Major Products:

Metallic Silver: Formed during photochemical decomposition.

Ammine Complexes: Formed during reactions with ammonia.

科学的研究の応用

Silver bromide has a wide range of applications in scientific research:

Photography: Its photosensitivity is crucial for capturing images on photographic film and paper.

Radiation Detection: this compound is used in solid-state detectors and nuclear track detectors due to its sensitivity to ionizing radiation.

Infrared Spectroscopy: It is transparent to infrared light, making it useful in this field.

Medical Field: this compound is used in antiseptic creams for its antimicrobial properties.

作用機序

The primary mechanism by which silver bromide exerts its effects is through photochemical reactions. When exposed to light, this compound undergoes a photochemical reaction, forming metallic silver and releasing bromine. This reaction darkens the compound and forms a visible image on photographic film or paper .

類似化合物との比較

- Silver Chloride (AgCl)

- Silver Iodide (AgI)

- Silver Fluoride (AgF)

Comparison:

- Photosensitivity: Silver bromide, like other silver halides, is highly photosensitive, but it is particularly favored in photographic applications due to its optimal balance of sensitivity and stability .

- Solubility: this compound is sparingly soluble in ammonia, unlike silver chloride, which dissolves more readily .

- Applications: While silver chloride and silver iodide are also used in photography, this compound’s unique properties make it the preferred choice for high-quality photographic materials .

This compound’s unique combination of properties and applications makes it a valuable compound in various scientific and industrial fields.

特性

CAS番号 |

14358-95-3 |

|---|---|

分子式 |

AgBr |

分子量 |

187.77 g/mol |

IUPAC名 |

silver;bromide |

InChI |

InChI=1S/Ag.BrH/h;1H/q+1;/p-1 |

InChIキー |

ADZWSOLPGZMUMY-UHFFFAOYSA-M |

SMILES |

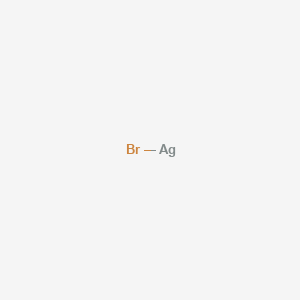

Br[Ag] |

正規SMILES |

[Br-].[Ag+] |

物理的記述 |

Liquid Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3419427.png)